

Application Notes and Protocols: BMS-986142 in a Collagen-Induced Arthritis (CIA) Model

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Compound of Interest		
Compound Name:	BMS-986142	
Cat. No.:	B606288	Get Quote

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Introduction

BMS-986142 is a potent and highly selective, reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical intracellular signaling enzyme in various hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[3] It plays a key role in multiple pathways implicated in the pathophysiology of rheumatoid arthritis (RA) and other autoimmune diseases.[1][4] These pathways include B cell receptor (BCR) signaling, Fcgamma receptor (FcyR)-mediated activation of monocytes and macrophages, and RANK-Linduced osteoclastogenesis, which contributes to bone erosion in RA.[1][4][5] By inhibiting BTK, BMS-986142 has demonstrated robust efficacy in murine models of RA, such as collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA), making it a subject of significant interest for clinical investigation.[1][2]

These application notes provide detailed protocols for the use of **BMS-986142** in a murine collagen-induced arthritis model, along with a summary of reported efficacy data.

Data Presentation

Table 1: Efficacy of BMS-986142 Monotherapy in Murine Arthritis Models



Model	Dosing Regimen	Dose (mg/kg, oral, once daily)	Outcome Measure	Result (% inhibition vs. vehicle)
CIA (Preventative)	Prophylactic, from day 0	4	Clinical Score	26% reduction
10	Clinical Score	43% reduction		
30	Clinical Score	79% reduction	_	
10	Anti-Collagen II IgG	Significant inhibition		
30	Anti-Collagen II IgG	Significant inhibition		
CIA (Therapeutic)	From day 21 (booster immunization)	2	Clinical Score	17% reduction
4	Clinical Score	37% reduction	_	
25	Clinical Score	67% reduction		
CAIA (Preventative)	Prophylactic	5	Clinical Score	72% reduction
20	Clinical Score	>90% inhibition	_	
5	Histology (Inflammation & Bone Resorption)	Significant reduction		
20	Histology (Inflammation & Bone Resorption)	Significant reduction		

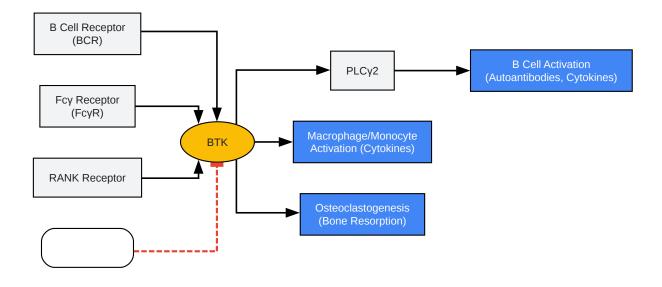


Table 2: Efficacy of BMS-986142 in Combination Therapy

in the CIA Model

Combination Agents	BMS-986142 Dose (mg/kg, oral, once daily)	Outcome Measure	Result (% inhibition vs. vehicle)
Methotrexate (MTX)	4	Clinical Score	54% (vs. 19% with MTX alone)
4	Histology (Inflammation & Bone Resorption)	53% (vs. 10% with MTX alone)	
Etanercept	2	Clinical Score	Significant additive benefit
4	Clinical Score	Significant additive benefit	
CTLA-4-Ig	10	Clinical Score	Enhanced effect vs. either agent alone

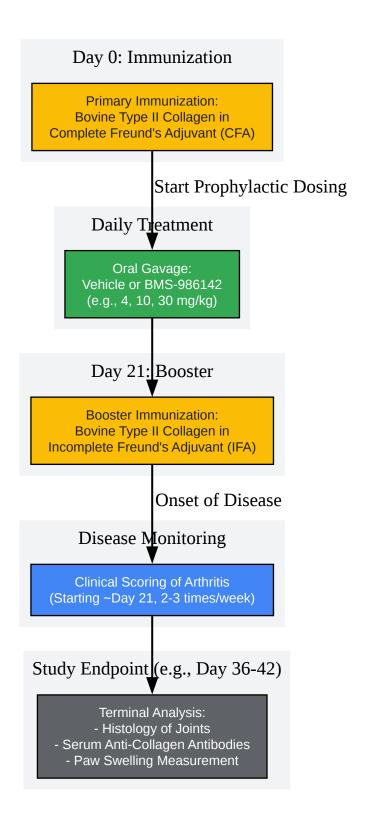
Signaling Pathway and Experimental Workflow





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Caption: BMS-986142 inhibits BTK, blocking key pathways in arthritis.





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Caption: Experimental workflow for a preventative CIA study.

Experimental Protocols Materials and Reagents

- Animals: Male DBA/1 mice, 7-9 weeks old.
- Collagen: Bovine Type II Collagen solution (e.g., 4 mg/mL in 0.01 N acetic acid).
- Adjuvants:
 - Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
 - Incomplete Freund's Adjuvant (IFA).
- BMS-986142: To be formulated in a suitable vehicle for oral administration (e.g., EtOH:TPGS:PEG300, 5:5:90).
- Anesthetics: Ketamine/Xylazine solution or Isoflurane.
- Syringes (glass for emulsion, insulin for injection), needles (18G, 27G).
- Emulsification equipment (e.g., two-syringe system with a stopcock).

Protocol 1: Induction of Collagen-Induced Arthritis (CIA)

This protocol is for inducing arthritis in highly susceptible DBA/1 mice.

- Preparation of Collagen Emulsion (Day 0):
 - Prepare a working solution of bovine type II collagen at 2 mg/mL by diluting the 4 mg/mL stock with sterile 0.01 N acetic acid.
 - To create the emulsion, mix equal volumes of the 2 mg/mL collagen solution and CFA. For example, for 10 mice (0.1 mL each + overage), mix 0.7 mL of collagen solution with 0.7 mL of CFA.



- Emulsify the mixture until a stable, thick emulsion is formed (a drop should not disperse in water). This is typically done by passing the mixture repeatedly between two glass syringes connected by a stopcock.
- Primary Immunization (Day 0):
 - Anesthetize each mouse.
 - Inject 0.1 mL of the collagen/CFA emulsion subcutaneously at the base of the tail. Ensure the injection is subcutaneous and not into a tail vein.
- Booster Immunization (Day 21):
 - Prepare a second emulsion by mixing equal volumes of the 2 mg/mL collagen solution and IFA.
 - Anesthetize each mouse.
 - Inject 0.1 mL of the collagen/IFA emulsion subcutaneously at a different site on the tail from the primary injection.
- Monitoring Arthritis Development:
 - Begin clinical assessment of arthritis around day 21, just before the booster shot, and continue 2-3 times per week until the study endpoint.
 - Score each paw based on a scale of 0-4 (0 = normal; 1 = mild swelling/erythema of one joint; 2 = moderate swelling/erythema; 3 = severe swelling/erythema of the entire paw; 4 = maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.

Protocol 2: Administration of BMS-986142 (Preventative Dosing)

This protocol describes a preventative treatment regimen where **BMS-986142** is administered before the onset of clinical signs.

Drug Preparation:



- Prepare the vehicle and the required concentrations of BMS-986142 (e.g., 4, 10, 30 mg/kg) in the vehicle. It is recommended to prepare fresh solutions daily.
- Dosing Schedule:
 - Begin daily oral administration of BMS-986142 or vehicle on Day 0, immediately following the primary immunization.
 - Continue daily dosing throughout the study until the designated endpoint (e.g., Day 36-42).
- Administration:
 - Administer the prepared solution via oral gavage at a consistent time each day. The volume administered will depend on the mouse's body weight and the concentration of the dosing solution.

Protocol 3: Therapeutic Dosing of BMS-986142

This protocol is designed to assess the efficacy of BMS-986142 on established disease.

- Induction and Monitoring:
 - Induce arthritis as described in Protocol 1.
 - Monitor mice for the onset of clinical arthritis, which typically occurs after the Day 21 booster.
- Initiation of Dosing:
 - Begin daily oral administration of BMS-986142 or vehicle (e.g., 2, 4, 25 mg/kg) on Day 21, at the time of the booster immunization, or when mice reach a predetermined clinical score (e.g., a score of 2).
- Dosing and Monitoring:
 - Continue daily dosing and clinical scoring until the study endpoint.



Endpoint Analysis

At the conclusion of the study, further analysis can be performed to assess the efficacy of **BMS-986142**:

- Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Sections
 can be stained with Hematoxylin and Eosin (H&E) to assess inflammation, synovial
 hyperplasia, and with Safranin O to evaluate cartilage damage and bone resorption.
- Serology: Collect blood at termination to measure serum levels of anti-collagen type II antibodies (IgG, IgG1, IgG2a) by ELISA.
- Paw Swelling: Measure paw thickness or volume using calipers or a plethysmometer throughout the study.
- Micro-CT: Perform micro-computed tomography scans on the hind paws to quantify bone erosion and changes in bone mineral density.[1]

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